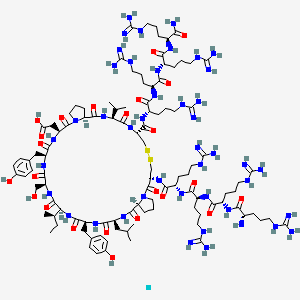

KRpep-2d

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C106H179AcN44O24S2- |

|---|---|

Molecular Weight |

2745.0 g/mol |

IUPAC Name |

actinium;[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3R,8R,11S,14S,20S,23S,26S,29S,32S,35S,38S)-8-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]-29-[(2R)-butan-2-yl]-20-(carboxymethyl)-26-(hydroxymethyl)-23,32-bis[(4-hydroxyphenyl)methyl]-35-(2-methylpropyl)-2,10,13,19,22,25,28,31,34,37-decaoxo-11-propan-2-yl-5,6-dithia-1,9,12,18,21,24,27,30,33,36-decazatricyclo[36.3.0.014,18]hentetracontan-3-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]azanide |

InChI |

InChI=1S/C106H179N44O24S2.Ac/c1-7-55(6)79-96(172)144-72(50-151)91(167)141-69(47-56-28-32-58(152)33-29-56)89(165)143-71(49-77(154)155)97(173)149-44-17-27-76(149)94(170)147-78(54(4)5)95(171)145-73(92(168)139-66(24-14-42-131-105(121)122)86(162)137-65(23-13-41-130-104(119)120)84(160)135-63(21-11-39-128-102(115)116)82(158)133-61(80(108)156)19-9-37-126-100(111)112)51-175-176-52-74(98(174)150-45-16-26-75(150)93(169)142-68(46-53(2)3)88(164)140-70(90(166)148-79)48-57-30-34-59(153)35-31-57)146-87(163)67(25-15-43-132-106(123)124)138-85(161)64(22-12-40-129-103(117)118)136-83(159)62(20-10-38-127-101(113)114)134-81(157)60(107)18-8-36-125-99(109)110;/h28-35,53-55,60-76,78-79,107,151-153H,7-27,36-52H2,1-6H3,(H2,108,156)(H,133,158)(H,134,157)(H,135,160)(H,136,159)(H,137,162)(H,138,161)(H,139,168)(H,140,164)(H,141,167)(H,142,169)(H,143,165)(H,144,172)(H,145,171)(H,146,163)(H,147,170)(H,148,166)(H,154,155)(H4,109,110,125)(H4,111,112,126)(H4,113,114,127)(H4,115,116,128)(H4,117,118,129)(H4,119,120,130)(H4,121,122,131)(H4,123,124,132);/q-1;/t55-,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,78+,79+;/m1./s1 |

InChI Key |

DPMRGBKIKFTZSS-UONWHIDMSA-N |

Isomeric SMILES |

CC[C@@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC4=CC=C(C=C4)O)CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)[NH-])C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)C(C)C)CC(=O)O)CC5=CC=C(C=C5)O)CO.[Ac] |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(CSSCC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CC4=CC=C(C=C4)O)CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)[NH-])C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)C(C)C)CC(=O)O)CC5=CC=C(C=C5)O)CO.[Ac] |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of KRpep-2d: A Technical Guide to a Targeted K-Ras(G12D) Inhibitor Identified via Phage Display

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and characterization of KRpep-2d, a selective cyclic peptide inhibitor of the oncogenic K-Ras(G12D) mutant. This compound was identified through T7 phage display technology and represents a significant advancement in the pursuit of targeting mutated Ras proteins, which have long been considered challenging drug targets.[1][2][3] This document details the experimental methodologies, presents key quantitative data, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data for KRpep-2 and its optimized derivative, this compound, in various biochemical and cell-based assays.

Table 1: Binding Affinity and Inhibitory Activity of KRpep-2 and this compound

| Peptide | Target | KD (nM) | IC50 (nM) | Selectivity over WT K-Ras |

| KRpep-2 | K-Ras(G12D) | 51 | 8.9 | >10-fold |

| This compound | K-Ras(G12D) | 8.9 [4][5] | 1.6 [2][4][5] | ~6-fold [4][5] |

Table 2: Cellular Activity of this compound

| Cell Line | K-Ras Mutation | Assay | Concentration (µM) | Effect |

| A427 | G12D | Cell Proliferation | 30 | Significant suppression of proliferation[2][4][5] |

| A427 | G12D | ERK Phosphorylation | 30 | Significant suppression[2][4] |

| A549 | G12C | Cell Proliferation | Not specified | Less effective compared to A427 |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of this compound.

T7 Phage Display Screening for K-Ras(G12D) Binding Peptides

The initial discovery of the KRpep-2 precursor was achieved through a screening of random peptide libraries displayed on T7 phage against the purified recombinant K-Ras(G12D) protein.[2][3] A critical step in this process was the subtraction of phages that bound to wild-type K-Ras to ensure selectivity.[2][3]

Protocol:

-

Library Preparation: A random peptide library is displayed on the surface of T7 phage.

-

Target Immobilization: Purified recombinant K-Ras(G12D) protein is immobilized on a solid support, such as magnetic beads or microtiter plate wells.

-

Negative Selection (Subtraction): The phage library is first incubated with immobilized wild-type K-Ras. Unbound phages, which do not bind to the wild-type protein, are collected. This step is crucial for isolating peptides with selectivity for the mutant K-Ras.

-

Positive Selection (Biopanning): The pre-cleared phage library is then incubated with the immobilized K-Ras(G12D).

-

Washing: Unbound phages are removed through a series of stringent washing steps with a buffer like TBST (Tris-Buffered Saline with Tween 20).

-

Elution: Phages that specifically bind to K-Ras(G12D) are eluted using a low pH buffer or a competitive ligand.

-

Amplification: The eluted phages are used to infect a host E. coli strain to amplify the phage pool for subsequent rounds of selection.

-

Iterative Selection: Steps 3-7 are repeated for several rounds (typically 3-5) to enrich the population of high-affinity and selective binders.

-

Clone Identification: After the final round of panning, individual phage clones are isolated, and the DNA encoding the displayed peptide is sequenced to identify the peptide sequences.

GDP/GTP Exchange Assay

This assay measures the ability of a compound to inhibit the exchange of GDP for GTP in the K-Ras protein, a key step in its activation.

Protocol:

-

Protein Preparation: Purified recombinant K-Ras(G12D) is pre-loaded with a fluorescently labeled GDP analog (e.g., BODIPY-GDP).

-

Reaction Setup: The assay is performed in a 384-well plate. The BODIPY-GDP-loaded K-Ras(G12D) is incubated with the test peptide (e.g., this compound) at various concentrations.

-

Initiation of Exchange: The nucleotide exchange reaction is initiated by the addition of a molar excess of a non-fluorescent GTP analog in the presence of EDTA. EDTA chelates magnesium ions, which are essential for high-affinity nucleotide binding, thus facilitating the exchange.

-

Signal Detection: The fluorescence intensity is monitored over time. As the fluorescent GDP is displaced by the non-fluorescent GTP, the fluorescence signal decreases.

-

Data Analysis: The rate of fluorescence decrease is proportional to the rate of GDP/GTP exchange. The IC50 value is calculated by plotting the percentage of inhibition against the peptide concentration.

ERK Phosphorylation Assay (Western Blot)

This assay is used to determine the effect of this compound on the downstream signaling of K-Ras by measuring the phosphorylation status of ERK, a key protein in the MAPK pathway.

Protocol:

-

Cell Culture and Treatment: A427 cells, which harbor the K-Ras(G12D) mutation, are seeded in 6-well plates. Once the cells reach the desired confluency, they are treated with this compound at various concentrations for a specified duration.

-

Cell Lysis: After treatment, the cells are washed with ice-cold PBS and then lysed with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA or Bradford protein assay to ensure equal loading for electrophoresis.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is then incubated with a primary antibody specific for phosphorylated ERK (p-ERK).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total ERK. The intensity of the p-ERK bands is normalized to the intensity of the total ERK bands.

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cell lines.

Protocol:

-

Cell Seeding: A427 (K-Ras G12D) and A549 (K-Ras G12C) cells are seeded in 96-well plates at a density of 4000 and 2000 cells/well, respectively.[5]

-

Compound Treatment: The day after seeding, the cells are treated with this compound at various concentrations (e.g., 0, 0.3, 3, 30 µM).[5] For treatments lasting several days, the medium containing the peptide is replaced daily.[5]

-

Incubation: The cells are incubated for a specified period, for example, 3 days.[5]

-

Viability Measurement: The relative number of viable cells is determined using a commercially available assay kit, such as CellTiter-Glo, which measures ATP levels as an indicator of cell viability.[5]

-

Data Analysis: Luminescence is measured using a plate reader. The percentage of growth inhibition is calculated relative to untreated control cells.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand and an analyte in real-time.

Protocol:

-

Chip Preparation: A sensor chip (e.g., a CM5 chip) is activated for ligand immobilization.

-

Ligand Immobilization: Purified recombinant K-Ras(G12D) protein is immobilized on the surface of the sensor chip.

-

Analyte Injection: The peptide, this compound (the analyte), is injected at various concentrations over the chip surface at a constant flow rate.

-

Binding Measurement: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected and recorded in real-time as a sensorgram.

-

Dissociation: After the association phase, a running buffer is flowed over the chip to monitor the dissociation of the peptide from the K-Ras protein.

-

Regeneration: The sensor surface is regenerated to remove the bound analyte, preparing it for the next injection cycle.

-

Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (KD) is then calculated as koff/kon.

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the discovery and mechanism of action of this compound.

K-Ras Signaling Pathway and Point of Inhibition by this compound

Caption: K-Ras signaling pathway and the inhibitory action of this compound.

Phage Display Experimental Workflow for this compound Discovery

Caption: Workflow for the discovery of KRpep-2 via T7 phage display.

Logical Relationship of this compound Characterization Assays

Caption: Logical flow of this compound characterization experiments.

References

- 1. benchchem.com [benchchem.com]

- 2. Intrinsic GTPase Activity of K-RAS Monitored by Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. K-Ras(G12D)-selective inhibitory peptides generated by random peptide T7 phage display technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to the Mechanism of Action of KRpep-2d on K-Ras(G12D)

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Ras family of small GTPases, particularly K-Ras, are critical regulators of cellular signaling pathways governing proliferation, differentiation, and survival.[1][2] Mutations in the KRAS gene are among the most common drivers of human cancers, with the G12D mutation being highly prevalent and notoriously difficult to target therapeutically.[3][4] This has rendered K-Ras(G12D) an "undruggable" target for decades.[5] A significant breakthrough in this area is the development of this compound, a cyclic peptide identified through phage display technology, which demonstrates high affinity and selectivity for K-Ras(G12D).[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding kinetics, allosteric inhibitory action, and impact on downstream signaling cascades. It includes a summary of quantitative data, detailed experimental protocols, and visualizations to elucidate the core molecular interactions.

Introduction to this compound

This compound is a 19-amino-acid cyclic peptide (Ac-RRRRCPLYISYDPVCRRRR-NH₂) that was discovered and optimized as a potent and selective inhibitor of the K-Ras(G12D) mutant.[1] Its cyclic structure is formed by a disulfide bond between two cysteine residues (Cys5 and Cys15), which is crucial for its binding affinity.[6] The peptide was identified as the first selective inhibitor for K-Ras(G12D), offering a novel therapeutic avenue for targeting this oncogenic driver.[3][7]

Binding Kinetics and Affinity

This compound exhibits a strong and selective binding affinity for the K-Ras(G12D) mutant in both its inactive (GDP-bound) and active (GTP-bound) states. This high-affinity interaction is the foundation of its inhibitory action.

Data Presentation: Binding Affinity and Potency

| Parameter | Target Protein | Value | Assay Type | Reference |

| KD | K-Ras(G12D)-GDP | 8.9 nM | Surface Plasmon Resonance (SPR) | [1][8] |

| KD | K-Ras(G12D)-GTP | 11 nM | Surface Plasmon Resonance (SPR) | [1] |

| Selectivity | K-Ras(G12D) vs. WT K-Ras | ~6-fold | Surface Plasmon Resonance (SPR) | [1][8] |

| IC50 | K-Ras(G12D) | 1.6 nM | Cell-free enzyme assay | [3][8] |

Core Mechanism of Action: Allosteric Inhibition

The primary mechanism of action for this compound is the allosteric inhibition of the guanine (B1146940) nucleotide exchange process, which is essential for K-Ras activation.

Structural Basis of Interaction

X-ray crystallography has revealed that this compound binds to a unique pocket on the surface of K-Ras(G12D) located near the Switch II region.[1][2][9][10] This binding site is distinct from the nucleotide-binding pocket. The interaction is stabilized by a series of hydrophilic and hydrophobic contacts.[1] Notably, a hydrogen bond between the mutant Asp12 and Gln61 appears to stabilize the Switch II conformation, facilitating the peptide's binding capability.[1] Alanine (B10760859) scanning experiments have identified Leu7, Ile9, and Asp12 within the peptide as key residues for this selective inhibition.[6][11]

Inhibition of Guanine Nucleotide Exchange Factor (GEF) Interaction

K-Ras activation is triggered by GEFs, such as Son of Sevenless (SOS1), which catalyze the exchange of GDP for GTP.[1] By binding near Switch II, this compound allosterically blocks the protein-protein interaction between K-Ras(G12D) and SOS1.[1][3][6][9] This steric hindrance prevents SOS1 from accessing its binding site on K-Ras, thereby inhibiting the release of GDP and subsequent binding of GTP.[1] This effectively traps K-Ras(G12D) in its inactive, GDP-bound state.

Caption: this compound inhibits the K-Ras activation cycle by blocking the SOS1 interaction.

Impact on Downstream Signaling Pathways

By preventing the activation of K-Ras(G12D), this compound effectively suppresses its downstream oncogenic signaling cascades, primarily the MAPK and PI3K-AKT pathways.

The Raf-MEK-ERK (MAPK) Pathway

The MAPK/ERK pathway is a central signaling cascade that regulates cell growth and proliferation.[12][13] Activated K-Ras directly binds to and activates Raf kinases, initiating a phosphorylation cascade that leads to the activation of MEK and subsequently ERK.[13][14] Studies have shown that this compound significantly suppresses the phosphorylation of ERK in cancer cells harboring the K-Ras(G12D) mutation.[8][15] This inhibition of the MAPK pathway is a key contributor to the anti-proliferative effects of the peptide.[8]

The PI3K-AKT Pathway

The PI3K-AKT pathway is another critical signaling route downstream of Ras, involved in cell survival, growth, and metabolism.[16][17] While the primary reported effect of this compound is on the MAPK pathway, inhibition of K-Ras activation is also expected to attenuate signaling through the PI3K-AKT axis.[6][16] This dual blockade of major pro-survival pathways likely enhances its anti-cancer activity.

Caption: this compound blocks K-Ras activation, inhibiting both MAPK and PI3K-AKT pathways.

Cellular Effects

The biochemical inhibition of K-Ras(G12D) by this compound translates into significant anti-cancer effects at the cellular level.

Data Presentation: Cellular Activity

| Cell Line | K-Ras Mutation | Assay | Concentration | Effect | Reference |

| A427 | G12D | Proliferation | 30 µM | Significant suppression of proliferation | [8] |

| A427 | G12D | ERK Phosphorylation | 30 µM | Significant suppression | [8][15] |

| A549 | G12S (not G12D) | Proliferation | 30 µM | Less effective, demonstrating selectivity | [8] |

Experimental Protocols

The characterization of this compound's mechanism of action relies on several key biochemical and cell-based assays.

Surface Plasmon Resonance (SPR)

Objective: To determine the binding affinity (KD) and kinetics of this compound to K-Ras proteins.

Methodology:

-

Recombinant K-Ras(G12D) or wild-type K-Ras protein is immobilized on the surface of an SPR sensor chip.

-

A series of concentrations of this compound in a suitable running buffer are flowed over the chip surface.

-

The change in the refractive index at the surface, which is proportional to the mass of bound peptide, is measured in real-time to generate sensorgrams.

-

Association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model.

-

The equilibrium dissociation constant (KD) is calculated as the ratio of koff/kon.[1]

X-Ray Crystallography

Objective: To determine the three-dimensional structure of the K-Ras(G12D)-KRpep-2d complex.

Methodology:

-

The K-Ras(G12D) protein is co-crystallized with this compound in the presence of GDP.

-

High-quality crystals are grown and then exposed to a high-intensity X-ray beam.

-

The diffraction pattern of the X-rays is recorded.

-

The diffraction data is processed to calculate an electron density map.

-

An atomic model of the protein-peptide complex is built into the electron density map and refined to yield a high-resolution structure (e.g., 1.25 Å).[1][2] This reveals the precise binding site and the specific molecular interactions.[9]

Cell Proliferation Assay (CellTiter-Glo®)

Objective: To measure the effect of this compound on the viability and proliferation of cancer cells.

Methodology:

-

Cancer cell lines (e.g., A427 with K-Ras(G12D) and A549 with K-Ras(G12S)) are seeded in 96-well plates.[8]

-

After allowing the cells to adhere, they are treated with various concentrations of this compound (e.g., 0.3, 3, 30 µM). The medium containing the peptide is replaced daily for multi-day treatments.[8]

-

At the end of the incubation period (e.g., 3 days), CellTiter-Glo® reagent is added to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.

-

Luminescence is measured using a plate reader. The relative cell numbers are calculated and compared to untreated controls to determine the inhibitory effect on proliferation.[8]

Caption: Workflow for assessing the anti-proliferative effects of this compound.

Limitations and Future Directions

A key limitation of the original this compound is its disulfide bridge, which is susceptible to reduction in the intracellular environment, potentially leading to linearization of the peptide and loss of activity.[6] To overcome this, subsequent research has focused on developing more stable analogs. For instance, replacing the disulfide bridge with a mono-methylene bridge resulted in a reduction-resistant analog that retained potent inhibitory activity.[11] Another derivative, KS-58, a bicyclic peptide, has shown improved cellular uptake and in vivo anti-cancer activity, highlighting the therapeutic potential of this peptide scaffold.[3][7]

Conclusion

This compound represents a landmark discovery in the quest to target oncogenic K-Ras(G12D). Its mechanism of action is characterized by high-affinity, selective binding to a novel allosteric pocket near Switch II. This binding event physically obstructs the interaction with the GEF SOS1, locking K-Ras(G12D) in its inactive state and potently inhibiting downstream pro-survival signaling through the MAPK and PI3K-AKT pathways. This leads to a significant reduction in cancer cell proliferation. While challenges related to stability and cell permeability exist, this compound has provided an invaluable blueprint for the design of next-generation K-Ras(G12D) inhibitors, paving the way for new therapeutic strategies against Ras-driven cancers.

References

- 1. Crystal Structure of a Human K-Ras G12D Mutant in Complex with GDP and the Cyclic Inhibitory Peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal Structure of a Human K-Ras G12D Mutant in Complex with GDP and the Cyclic Inhibitory Peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GTP-State-Selective Cyclic Peptide Ligands of K-Ras(G12D) Block Its Interaction with Raf - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of cell active macrocyclic peptides with on-target inhibition of KRAS signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Generation of KS-58 as the first K-Ras(G12D)-inhibitory peptide presenting anti-cancer activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Item - Crystal Structure of a Human KâRas G12D Mutant in Complex with GDP and the Cyclic Inhibitory Peptide this compound - figshare - Figshare [figshare.com]

- 11. Investigation of the structural requirements of K-Ras(G12D) selective inhibitory peptide this compound using alanine scans and cysteine bridging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 14. Mechanism of Suppression of the Raf/MEK/Extracellular Signal-Regulated Kinase Pathway by the Raf Kinase Inhibitor Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iscabiochemicals.com [iscabiochemicals.com]

- 16. Functional KRAS mutations and a potential role for PI3K/AKT activation in Wilms tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Allosteric Inhibition of K-Ras(G12D) by the Cyclic Peptide KRpep-2d: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kirsten rat sarcoma viral oncogene homolog (K-Ras) is a small GTPase that functions as a molecular switch in signaling pathways crucial for cell growth, proliferation, and differentiation.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including pancreatic, colorectal, and lung adenocarcinomas. These mutations, most frequently occurring at codon 12 (e.g., G12D), lock the K-Ras protein in a constitutively active, GTP-bound state, leading to constant activation of downstream effector pathways.[1] For decades, the smooth surface topology of K-Ras, lacking deep hydrophobic pockets, rendered it "undruggable" by conventional small-molecule inhibitors.

The development of KRpep-2d, a synthetic cyclic peptide, marked a significant advancement in directly targeting mutant K-Ras.[2] this compound was identified as a selective, high-affinity inhibitor of K-Ras(G12D).[1][3] It functions not by competing at the nucleotide-binding site but through an allosteric mechanism, binding to a novel pocket near the Switch II region of the protein.[1][4][5] This binding event prevents the interaction with guanine (B1146940) nucleotide exchange factors (GEFs), thereby inhibiting the activation of K-Ras.[1][5] This guide provides an in-depth technical overview of this compound, summarizing key quantitative data, its mechanism of action, and detailed experimental protocols for its characterization.

Mechanism of Allosteric Inhibition

This compound exerts its inhibitory function through a distinct allosteric mechanism. The crystal structure of the K-Ras(G12D)-GDP-KRpep-2d complex reveals that the peptide binds to a shallow cleft near the Switch II region, a critical domain for interaction with regulatory and effector proteins.[1][4]

The core mechanism involves:

-

Binding to a Novel Pocket : this compound binds to a pocket composed of the central β-sheet and the α2 and α3 helices, often referred to as the Switch II pocket.[1][4] This binding induces a structural rearrangement of the α2 helix to accommodate the peptide.[1]

-

Blocking GEF Interaction : By occupying this site, this compound allosterically blocks the protein-protein interaction between K-Ras and guanine nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS).[1][5] GEFs are responsible for catalyzing the exchange of GDP for GTP, which activates Ras.[1]

-

Inhibition of Nucleotide Exchange : The prevention of GEF binding effectively traps K-Ras in its inactive, GDP-bound state, thereby inhibiting its activation cycle.[2] this compound is a potent inhibitor of this nucleotide exchange process.[6][7]

-

Inhibition of Downstream Signaling : By keeping K-Ras inactive, this compound prevents the activation of downstream pro-survival and proliferative signaling cascades, such as the RAF-MEK-ERK pathway.[3][8]

Quantitative Data Summary

The inhibitory properties of this compound have been quantified through various biochemical and cellular assays.

Table 1: Binding Affinity of this compound to K-Ras Variants

| K-Ras Variant | Nucleotide State | Method | Dissociation Constant (KD) | Reference |

|---|---|---|---|---|

| K-Ras(G12D) | GDP-bound | SPR | 8.9 nM | [1][3] |

| K-Ras(G12D) | GTP-bound | SPR | 11 nM | [1] |

| K-Ras (Wild-Type) | GDP-bound | SPR | ~53.4 nM (~6-fold lower affinity) | [1][3] |

| K-Ras(G12C) | GDP-bound | SPR | Weak binding (comparable to WT) |[1] |

Table 2: In Vitro Inhibitory Activity of this compound

| Assay | Target | Metric | Value | Reference |

|---|

| GEF-mediated Nucleotide Exchange | K-Ras(G12D) | IC50 | 1.6 nM |[2][3] |

Table 3: Cellular Activity of this compound

| Cell Line (Mutation) | Assay | Concentration | Effect | Reference |

|---|---|---|---|---|

| A427 (K-Ras G12D) | Cell Proliferation | 30 µM | Significant suppression of proliferation | [3] |

| A427 (K-Ras G12D) | Downstream Signaling | 30 µM | Significant suppression of ERK phosphorylation |[3][8] |

K-Ras Signaling and Point of Intervention

K-Ras activation is a tightly regulated process. Upon stimulation by upstream signals (e.g., from receptor tyrosine kinases), GEFs like SOS1 are recruited to the membrane to facilitate the loading of GTP onto K-Ras. Active K-Ras-GTP then binds to and activates multiple downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) cascade, which drives cell proliferation. This compound intervenes at a critical upstream step, preventing the initial activation of K-Ras by blocking GEF activity.

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction and effects of this compound.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used for real-time, label-free analysis of biomolecular interactions to determine kinetics (kₐ, kₔ) and affinity (Kₗ).

Methodology

-

Chip Preparation : A sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

Ligand Immobilization : Recombinant K-Ras protein (ligand) is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0) and injected over the activated chip surface, allowing for covalent coupling. The target immobilization level is typically chosen to be low enough to avoid mass transport limitations.

-

Deactivation : Remaining active esters on the surface are quenched by injecting ethanolamine.

-

Analyte Injection : this compound (analyte) is prepared in a series of concentrations in running buffer (e.g., HBS-EP+). Each concentration is injected over the ligand-immobilized surface at a constant flow rate. An empty flow cell is used as a reference to subtract bulk refractive index changes.

-

Dissociation : After the injection, running buffer flows over the chip to monitor the dissociation of the peptide from K-Ras.

-

Regeneration : If necessary, a regeneration solution (e.g., low pH glycine) is injected to remove any remaining bound analyte, preparing the surface for the next cycle.

-

Data Analysis : The resulting sensorgrams (response units vs. time) are reference-subtracted and fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₗ = kₔ/kₐ).

Cell Proliferation (Growth Inhibition) Assay

This assay measures the number of viable cells in culture to assess the cytotoxic or cytostatic effects of a compound. The CellTiter-Glo® assay is a common method that quantifies ATP, an indicator of metabolically active cells.[9]

Methodology

-

Cell Seeding : Seed cancer cells (e.g., A427 K-Ras G12D) into a 96-well opaque-walled plate at a predetermined density (e.g., 4000 cells/well) and allow them to adhere overnight.[3]

-

Compound Treatment : Treat cells with a range of this compound concentrations (e.g., 0, 0.3, 3, 30 µM).[3] Include a vehicle control (e.g., DMSO).

-

Incubation : Incubate the plate for a specified period (e.g., 3 days). For longer incubations, the medium containing the peptide may be replaced daily.[3]

-

Reagent Preparation & Addition : Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.[10] Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[10]

-

Lysis and Signal Stabilization : Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

-

Measurement : Record the luminescence using a plate reader.[3]

-

Data Analysis : The luminescent signal is directly proportional to the number of viable cells. Calculate the percent inhibition relative to untreated controls.

GEF-Mediated Nucleotide Exchange Assay

This assay monitors the ability of an inhibitor to block GEF-catalyzed exchange of GDP for GTP on K-Ras. A common method uses a fluorescent GDP analog, N-Methylanthraniloyl-GDP (mant-GDP), whose fluorescence properties change upon binding to Ras.[11][12]

Methodology

-

Protein Preparation : Prepare recombinant K-Ras(G12D) loaded with mant-GDP and the catalytic domain of a GEF (e.g., SOS1).

-

Reaction Setup : In a microplate (e.g., 384-well black plate), combine K-Ras(G12D)-mant-GDP, SOS1, and the test inhibitor (this compound) in reaction buffer (e.g., 20mM HEPES pH 7.4, 150mM NaCl, 5mM MgCl₂).[11]

-

Initiation of Exchange : Initiate the reaction by adding a molar excess of a non-fluorescent nucleotide (e.g., GTP).

-

Fluorescence Monitoring : Immediately monitor the decrease in fluorescence over time using a plate reader (Excitation: ~360 nm, Emission: ~440-450 nm).[11][12] The displacement of fluorescent mant-GDP by non-fluorescent GTP results in a signal decrease.

-

Data Analysis : Plot the fluorescence signal versus time. Calculate the initial rate of nucleotide exchange for each inhibitor concentration. Determine the IC₅₀ value by plotting the rates against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

Western Blot for Downstream Signaling Analysis

Western blotting is used to detect changes in the phosphorylation state of key signaling proteins, such as ERK, to confirm on-target pathway inhibition.[13]

Methodology

-

Cell Culture and Treatment : Culture cells (e.g., A427) to 70-80% confluency. Serum-starve the cells to reduce basal signaling, then treat with this compound for a specified time.

-

Cell Lysis : Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

-

Protein Quantification : Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.[13]

-

SDS-PAGE : Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14]

-

Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[14]

-

Blocking and Antibody Incubation : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.[13] Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.

-

Secondary Antibody and Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.[13] After further washes, apply an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

-

Stripping and Re-probing : To normalize for protein loading, the membrane is stripped of antibodies and re-probed with an antibody against total ERK and a loading control (e.g., GAPDH or β-actin).[14]

-

Densitometry : Quantify the band intensities using software like ImageJ. The level of p-ERK is normalized to the level of total ERK for each sample.[14]

Structural Insights

The high-resolution (1.25 Å) crystal structure of the K-Ras(G12D)-GDP-KRpep-2d complex provides a detailed atomic map of the interaction.[1][5]

-

Peptide Conformation : this compound adopts an extended conformation and binds in the shallow cleft near Switch II.[1] Its structure is stabilized by an intramolecular disulfide bond between Cys5 and Cys15 and a hydrogen bond between the N- and C-terminal residues.[1][4]

-

Key Interactions : Structure-activity relationship studies, including alanine (B10760859) scanning, have identified Leu7, Ile9, and Asp12 within the cyclic portion of this compound as crucial for its selective inhibitory activity.[15] These residues make key hydrophobic and hydrogen-bonding contacts with the K-Ras protein.

Conclusion and Future Directions

This compound represents a landmark discovery in the quest to target oncogenic K-Ras. Its unique allosteric mechanism, which inhibits K-Ras activation by blocking GEF interaction, provided crucial proof-of-concept that K-Ras is indeed a druggable target. The detailed quantitative, mechanistic, and structural data available for this compound have established it as an invaluable chemical tool for studying K-Ras biology. Furthermore, it has served as a foundational scaffold for the development of next-generation inhibitors with improved properties, such as the derivative KS-58, which has demonstrated in vivo anti-cancer activity.[2] The insights gained from this compound continue to guide the design of novel therapeutics aimed at one of the most challenging targets in oncology.

References

- 1. Crystal Structure of a Human K-Ras G12D Mutant in Complex with GDP and the Cyclic Inhibitory Peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rcsb.org [rcsb.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 8. iscabiochemicals.com [iscabiochemicals.com]

- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 10. ch.promega.com [ch.promega.com]

- 11. researchgate.net [researchgate.net]

- 12. A fully automated procedure for the parallel, multidimensional purification and nucleotide loading of the human GTPases KRas, Rac1 and RalB - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Investigation of the structural requirements of K-Ras(G12D) selective inhibitory peptide this compound using alanine scans and cysteine bridging - PubMed [pubmed.ncbi.nlm.nih.gov]

KRpep-2d: A Technical Guide to its Binding Affinity and Kinetics with KRAS

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity and kinetics of KRpep-2d, a selective inhibitory peptide targeting the oncogenic K-Ras(G12D) mutant. This document summarizes key quantitative data, details established experimental methodologies, and visualizes the relevant biological pathways and workflows to support further research and development in KRAS-targeted therapies.

Core Findings: Binding Affinity and Kinetics

This compound demonstrates a high binding affinity and selectivity for the K-Ras(G12D) mutant protein. The following tables summarize the quantitative data on its binding affinity and inhibitory activity, primarily determined through Surface Plasmon Resonance (SPR) and enzyme activity assays.

| Binding Affinity (Kd) of this compound | |

| Target Protein | Dissociation Constant (Kd) |

| K-Ras(G12D) | 8.9 nM[1][2] |

| Wild-Type K-Ras | ~53.4 nM (~6-fold lower affinity than for K-Ras(G12D))[1][2] |

| Experimental Method: Surface Plasmon Resonance (SPR) |

| Inhibitory Activity (IC50) of this compound | |

| Target | IC50 |

| K-Ras(G12D) enzyme activity | 1.6 nM[1][2][3] |

| Experimental Method: GDP/GTP exchange enzyme assay |

Experimental Protocols

The primary methods utilized to characterize the binding of this compound to K-Ras are Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC). While specific, detailed protocols for this compound from the initial discovery papers are not fully public, this section provides a detailed overview of the standard methodologies for analyzing peptide-protein interactions using these techniques.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions. It was the key method used to determine the binding affinity and kinetics of this compound to K-Ras.

General Protocol for Peptide-Protein Interaction Analysis:

-

Sensor Chip Preparation: A carboxymethylated dextran (B179266) sensor chip (such as a CM5 chip) is typically used. The chip surface is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

Ligand Immobilization: The K-Ras protein (ligand) is immobilized on the activated sensor chip surface via amine coupling. The protein is diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to a concentration of 10-50 µg/mL and injected over the chip surface until the desired immobilization level is reached. A reference flow cell is typically prepared by performing the activation and deactivation steps without protein immobilization to subtract non-specific binding.

-

Analyte Injection: this compound (analyte) is prepared in a running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) at various concentrations (typically ranging from low nM to µM). The peptide solutions are injected over the ligand-immobilized and reference flow cells.

-

Data Collection: The association of this compound to K-Ras is monitored in real-time. After the association phase, the running buffer is flowed over the chip to monitor the dissociation of the peptide.

-

Data Analysis: The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from the reference flow cell. The corrected data is then fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Biolayer Interferometry (BLI)

BLI is another optical biosensing technique that measures changes in the interference pattern of white light reflected from the surface of a biosensor tip to monitor biomolecular interactions.

General Protocol for Peptide-Protein Interaction Analysis:

-

Biosensor Hydration: Streptavidin-coated biosensors are hydrated in the assay buffer for at least 10 minutes.

-

Ligand Immobilization: A biotinylated K-Ras protein is immobilized onto the streptavidin biosensors. The biosensors are dipped into wells containing the biotinylated K-Ras solution until a stable baseline is achieved.

-

Baseline: The biosensors with the immobilized K-Ras are moved to wells containing the assay buffer to establish a baseline reading.

-

Association: The biosensors are then moved to wells containing this compound at various concentrations to measure the association phase.

-

Dissociation: Finally, the biosensors are moved back to wells containing only the assay buffer to measure the dissociation of the peptide.

-

Data Analysis: The binding and dissociation curves are analyzed using the instrument's software to determine the kinetic parameters (ka, kd) and the binding affinity (Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of two molecules, providing a complete thermodynamic profile of the interaction.

General Protocol for Peptide-Protein Interaction Analysis:

-

Sample Preparation: K-Ras protein and this compound are extensively dialyzed against the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl2, pH 7.4) to minimize buffer mismatch effects. The concentrations of both the protein and the peptide are accurately determined.

-

ITC Experiment Setup: The K-Ras protein solution (typically in the low µM range) is loaded into the sample cell of the calorimeter. The this compound solution (typically 10-20 fold higher concentration than the protein) is loaded into the injection syringe.

-

Titration: A series of small injections of the this compound solution into the K-Ras solution is performed. The heat change associated with each injection is measured.

-

Data Analysis: The raw ITC data (heat flow vs. time) is integrated to obtain the heat change per injection. This data is then plotted against the molar ratio of the peptide to the protein. The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Visualizations: Pathways and Workflows

To better understand the context and methodology of this compound research, the following diagrams visualize the relevant signaling pathway and a typical experimental workflow.

Caption: KRAS Signaling Pathway and this compound's Mechanism of Action.

Caption: General Experimental Workflow for this compound Characterization.

Conclusion

This compound stands out as a potent and selective inhibitor of the K-Ras(G12D) mutant. Its nanomolar binding affinity and inhibitory activity make it a valuable tool for studying KRAS biology and a promising starting point for the development of novel anticancer therapeutics. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and other potential KRAS inhibitors. Further research focusing on detailed structural analysis and in vivo efficacy will be crucial in advancing this class of molecules towards clinical applications.

References

A Technical Guide to the Selectivity of KRpep-2d for K-Ras(G12D)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cyclic peptide KRpep-2d, focusing on its selective inhibition of the oncogenic K-Ras(G12D) mutant over its wild-type counterpart. The document details the quantitative binding affinities and inhibitory concentrations, outlines the experimental methodologies used for these characterizations, and visually represents the key biological pathways and experimental processes.

Quantitative Analysis of this compound Selectivity

This compound was identified through phage display technology and subsequently optimized to exhibit potent and selective inhibitory activity against K-Ras(G12D).[1] The peptide demonstrates a clear preference for the G12D mutant over wild-type (WT) K-Ras and other mutants such as G12C, as evidenced by binding affinity and functional assay data.

Binding Affinity (Kd)

Surface Plasmon Resonance (SPR) has been employed to determine the dissociation constant (Kd) of this compound for various forms of K-Ras. The data consistently shows a significantly lower Kd for K-Ras(G12D), indicating a higher binding affinity. This compound demonstrates an approximate 6-fold selectivity for K-Ras(G12D) over the wild-type protein.[2] The peptide is also capable of binding to both the GDP- and GTP-bound states of K-Ras(G12D) with comparable high affinity.[2]

| Target Protein | Nucleotide State | Dissociation Constant (Kd) | Reference |

| K-Ras(G12D) | GDP | 8.9 nM | [2] |

| K-Ras(G12D) | GTP (analog) | 11 nM | [2] |

| Wild-Type K-Ras | GDP | ~53.4 nM (Calculated) | [2] |

Note: The Kd for WT K-Ras is calculated based on the reported 6-fold selectivity relative to the 8.9 nM Kd for K-Ras(G12D)-GDP.

Inhibitory Activity (IC50)

In functional assays that measure the inhibition of GDP/GTP exchange, this compound shows potent inhibition of K-Ras(G12D) activity at nanomolar concentrations. The predecessor peptide, KRpep-2, demonstrated over 10-fold selectivity in this assay format for the G12D mutant.[1]

| Target Protein | Assay Type | IC50 Value | Reference |

| K-Ras(G12D) | GDP/GTP Exchange | 1.6 nM | [1][3] |

| K-Ras(G12D) (KRpep-2) | GDP/GTP Exchange | 8.9 nM | [1] |

| Wild-Type K-Ras (KRpep-2) | GDP/GTP Exchange | >100 nM | [1] |

Structural Basis for Selectivity

The remarkable selectivity of this compound is rooted in its unique binding mode to K-Ras(G12D). X-ray crystallography has revealed that this compound binds to a pocket near the Switch II region of K-Ras.[2][4] This binding is allosteric, meaning it occurs at a site distinct from the effector binding domain, and it functions by preventing the interaction with guanine (B1146940) nucleotide exchange factors (GEFs), such as SOS1.[2][5]

The key to its G12D selectivity lies in the specific interactions facilitated by the mutant aspartic acid residue at position 12. Structural analysis suggests that a hydrogen bond between the mutant Asp12 and Gln61 stabilizes the conformation of the Switch II region in a manner that is favorable for this compound binding.[2] This stabilized conformation is not present to the same extent in wild-type K-Ras or the G12C mutant, leading to a weaker binding affinity for the peptide.[2] Alanine (B10760859) scanning experiments have confirmed that Leu7, Ile9, and Asp12 within the peptide sequence are critical for its inhibitory activity and binding.[2][6]

Figure 1: Allosteric inhibition of K-Ras(G12D) by this compound.

K-Ras Signaling Pathway and Point of Inhibition

K-Ras is a small GTPase that acts as a molecular switch in crucial signaling pathways regulating cell growth, proliferation, and survival.[2] In its active, GTP-bound state, K-Ras recruits and activates effector proteins, most notably RAF kinases, which initiate the MAPK/ERK signaling cascade. The G12D mutation impairs the ability of K-Ras to hydrolyze GTP, leading to its constitutive activation and uncontrolled downstream signaling, a hallmark of many cancers.[2] this compound inhibits this pathway by preventing the loading of GTP by GEFs, thereby keeping K-Ras in its inactive, GDP-bound state.

Figure 2: K-Ras signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound's selectivity involves a suite of biochemical and cell-based assays. Below are detailed methodologies for the key experiments.

Surface Plasmon Resonance (SPR) for Binding Kinetics

This method provides real-time, label-free analysis of the binding interaction between this compound and K-Ras variants.

-

Instrumentation: Biacore S200 or similar SPR instrument.

-

Sensor Chip: Streptavidin-coated (SA) sensor chip.

-

Ligand Immobilization:

-

Biotinylated K-Ras proteins (G12D, WT, etc.) in either GDP- or GTP-analog-loaded states are immobilized onto the SA sensor chip surface.

-

-

Analyte Preparation:

-

This compound is serially diluted in a suitable running buffer (e.g., HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant, pH 7.4) to a range of concentrations.

-

-

Binding Measurement:

-

The running buffer is flowed over the sensor surface to establish a stable baseline.

-

The different concentrations of this compound (analyte) are injected over the immobilized K-Ras (ligand).

-

Association (k_on) is monitored during the injection phase, and dissociation (k_off) is monitored during the subsequent buffer flow phase.

-

The sensor surface is regenerated between cycles if necessary.

-

-

Data Analysis:

-

The resulting sensorgrams are fitted to a 1:1 binding model to calculate the association rate (k_on), dissociation rate (k_off), and the dissociation constant (Kd = k_off / k_on).

-

Figure 3: Workflow for Surface Plasmon Resonance (SPR) analysis.

GDP/GTP Exchange Assay

This assay measures the ability of this compound to inhibit the GEF-catalyzed exchange of fluorescently labeled GDP for unlabeled GTP.

-

Reagents:

-

Purified recombinant K-Ras(G12D) protein.

-

Fluorescent GDP analog (e.g., BODIPY™ FL GDP).

-

GTP solution.

-

GEF protein (e.g., SOS1).

-

Assay Buffer.

-

-

Procedure:

-

K-Ras(G12D) is pre-loaded with the fluorescent GDP analog, resulting in a high fluorescence signal.

-

The KRas-BODIPY-GDP complex is incubated with various concentrations of the test inhibitor (this compound).

-

The exchange reaction is initiated by adding the GEF and an excess of unlabeled GTP.

-

As the GEF catalyzes the exchange of BODIPY-GDP for GTP, the fluorescent nucleotide is released into the solution, causing a decrease in fluorescence polarization or intensity.

-

The fluorescence is monitored over time using a plate reader.

-

-

Data Analysis:

-

The rate of fluorescence decrease is calculated for each inhibitor concentration.

-

The IC50 value is determined by plotting the inhibition of the exchange reaction against the inhibitor concentration.

-

Cell Proliferation Assay (CellTiter-Glo®)

This assay quantifies cell viability by measuring ATP levels, an indicator of metabolically active cells.

-

Cell Lines: A427 (human lung carcinoma, K-Ras G12D mutant).[3]

-

Procedure:

-

A427 cells are seeded in 96-well plates at a density of approximately 4,000 cells per well and allowed to adhere overnight.[3]

-

Cells are treated with a range of concentrations of this compound (e.g., 0, 0.3, 3, 30 µM).[3] For multi-day treatments, the medium containing the peptide is replaced daily.[3]

-

After the incubation period (e.g., 3 days), the plate is equilibrated to room temperature.[3]

-

CellTiter-Glo® reagent is added to each well according to the manufacturer's protocol.[3] This lyses the cells and initiates a luciferase reaction that produces a luminescent signal proportional to the amount of ATP present.

-

The plate is shaken for 2 minutes to induce lysis and incubated for 10 minutes to stabilize the signal.[7]

-

Luminescence is measured using a plate reader.[3]

-

-

Data Analysis:

-

The relative cell viability is calculated by normalizing the luminescence signal of treated cells to that of untreated control cells.

-

The results are used to determine the concentration-dependent effect of this compound on cancer cell proliferation.

-

Western Blot for ERK Phosphorylation

This technique is used to measure the inhibition of the K-Ras downstream signaling pathway by assessing the phosphorylation state of ERK.

-

Procedure:

-

K-Ras(G12D)-mutant cells (e.g., A427) are cultured and treated with this compound for a specified time.

-

Following treatment, cells are lysed, and total protein is extracted.

-

Protein concentration is determined, and equal amounts of protein from each sample are separated by SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (t-ERK). A loading control antibody (e.g., GAPDH or β-actin) is also used.[8]

-

The membrane is then incubated with corresponding secondary antibodies conjugated to an enzyme (e.g., HRP).

-

An enhanced chemiluminescence (ECL) substrate is applied, and the signal is detected using a digital imaging system.[9]

-

-

Data Analysis:

-

The band intensities are quantified using densitometry software.

-

The ratio of p-ERK to t-ERK is calculated and normalized to the untreated control to determine the extent of signaling inhibition.[9]

-

Conclusion

This compound stands out as a highly selective inhibitor of K-Ras(G12D). Its selectivity is driven by specific molecular interactions with the mutant protein, particularly the stabilization of the Switch II pocket, which creates a favorable binding site. This allosterically inhibits the function of GEFs, preventing the activation of K-Ras and subsequently suppressing downstream pro-proliferative signaling pathways. The methodologies described herein provide a robust framework for the continued evaluation and development of K-Ras(G12D)-selective inhibitors, a critical endeavor in the pursuit of targeted cancer therapies.

References

- 1. K-Ras(G12D)-selective inhibitory peptides generated by random peptide T7 phage display technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crystal Structure of a Human K-Ras G12D Mutant in Complex with GDP and the Cyclic Inhibitory Peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Investigation of the structural requirements of K-Ras(G12D) selective inhibitory peptide this compound using alanine scans and cysteine bridging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

KRpep-2d: A Technical Guide to the Allosteric Inhibition of K-Ras Protein-Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cyclic peptide KRpep-2d, a selective inhibitor of the K-Ras(G12D) mutant. The document details its mechanism of action in blocking critical protein-protein interactions, presents key quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction: The Challenge of Targeting K-Ras

The K-Ras protein, a member of the Ras superfamily of small GTPases, functions as a molecular switch in signal transduction pathways that regulate cell growth, proliferation, and differentiation.[1] Activating mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, with the G12D mutation being particularly prevalent. These mutations lock K-Ras in a constitutively active, GTP-bound state, leading to aberrant downstream signaling and tumorigenesis.[1] For decades, the shallow effector-binding surface of K-Ras has rendered it "undruggable" by conventional small molecules. This compound represents a significant advancement in this field, demonstrating the feasibility of selectively inhibiting the K-Ras(G12D) mutant through a novel allosteric mechanism.[1][2]

Mechanism of Action: Allosteric Inhibition of GEF Interaction

This compound is a cyclic peptide that selectively binds to the K-Ras(G12D) mutant.[1][3] X-ray crystallography studies have revealed that this compound binds to a pocket near the Switch II region of K-Ras.[1][4] This binding allosterically interferes with the interaction between K-Ras and guanine (B1146940) nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS).[1][4] By preventing GEF-mediated nucleotide exchange, this compound effectively blocks the activation of K-Ras, thereby inhibiting downstream signaling pathways, including the Raf-MEK-ERK cascade.[3]

Figure 1: K-Ras Signaling Pathway and this compound Inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its binding affinity for various K-Ras forms and its inhibitory activity in both biochemical and cell-based assays.

Table 1: Binding Affinity of this compound to K-Ras Variants

| K-Ras Variant | Nucleotide State | Method | Dissociation Constant (KD) | Reference(s) |

| K-Ras(G12D) | GDP | SPR | 8.9 nM | [1] |

| K-Ras(G12D) | GTP | SPR | 11 nM | [1] |

| K-Ras(WT) | GDP | SPR | ~53.4 nM (approx. 6-fold lower than G12D) | [5] |

| K-Ras(G12C) | GDP | SPR | Weaker affinity than for G12D | [1] |

Table 2: Inhibitory Activity of this compound

| Assay Type | Target | Metric | Value | Reference(s) |

| GDP/GTP Exchange Enzyme Assay | K-Ras(G12D) | IC50 | 1.6 nM | [3] |

| Cell Proliferation Assay | A427 cells (K-Ras G12D) | - | Significant suppression at 30 µM | [3] |

| ERK Phosphorylation | A427 cells (K-Ras G12D) | - | Significant suppression at 30 µM | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction and functional effects of this compound.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the real-time binding kinetics and affinity between this compound and K-Ras.

Materials:

-

Biacore instrument (e.g., Biacore S200)

-

Sensor Chip SA (streptavidin-coated)

-

Recombinant, biotinylated K-Ras proteins (G12D, WT, G12C) in both GDP- and GTP-bound forms

-

This compound peptide

-

Running Buffer (HBS-P+): 10 mM HEPES, 150 mM NaCl, 0.05% v/v Surfactant P20, pH 7.4

-

Immobilization Buffer: HBS-P+

-

Regeneration Solution (if necessary, determined empirically): e.g., a short pulse of 50 mM NaOH or 1 M NaCl.

Procedure:

-

Chip Preparation: Equilibrate the Sensor Chip SA with running buffer.

-

Ligand Immobilization:

-

Prepare GDP- and GTP-bound forms of biotinylated K-Ras by pre-treatment with 1 mM GDP or GTP, respectively.

-

Inject the biotinylated K-Ras proteins over the separate flow cells of the sensor chip to achieve a stable immobilization level (e.g., 500-2000 RU). One flow cell should be left unmodified or immobilized with a control protein to serve as a reference.

-

-

Analyte Injection (Kinetic Analysis):

-

Prepare a series of dilutions of this compound in running buffer (e.g., 0.1 nM to 100 nM).

-

Perform a single-cycle or multi-cycle kinetic analysis by injecting the this compound dilutions over the K-Ras-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).

-

Monitor the association and dissociation phases in real-time.

-

-

Regeneration: Between cycles, inject the regeneration solution to remove any bound this compound and ensure a stable baseline.

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data.

-

Fit the resulting sensorgrams to a 1:1 kinetic binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

-

Cell Proliferation Assay

This assay determines the effect of this compound on the viability and proliferation of cancer cells harboring the K-Ras(G12D) mutation.

Materials:

-

A427 human lung carcinoma cell line (K-Ras G12D)

-

A549 human lung carcinoma cell line (K-Ras G12C, as a control)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

96-well cell culture plates

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer (e.g., EnVision plate reader)

Procedure:

-

Cell Seeding: Seed A427 and A549 cells into 96-well plates at a density of 4000 and 2000 cells/well, respectively, in 100 µL of complete growth medium.

-

Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 0.3, 3, 30 µM). Include a vehicle control (e.g., DMSO). For multi-day treatments, replace the medium containing fresh peptide daily.

-

Incubation: Incubate the plates for 3 days at 37°C in a humidified 5% CO2 atmosphere.

-

Viability Measurement:

-

Equilibrate the plates to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker to induce cell lysis.

-

Incubate at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control cells.

Western Blot for ERK Phosphorylation

This method is used to assess the inhibition of the K-Ras downstream signaling pathway by measuring the levels of phosphorylated ERK (p-ERK).

Materials:

-

A427 cells

-

6-well cell culture plates

-

Low-serum or serum-free medium

-

This compound

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed A427 cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal p-ERK levels.

-

Treat cells with desired concentrations of this compound for a specified time (e.g., 2-24 hours).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with the primary anti-p-ERK antibody overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Re-probing for Total ERK:

-

Strip the membrane to remove the p-ERK antibodies.

-

Re-block and probe with the anti-total-ERK antibody as a loading control.

-

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample to determine the relative inhibition of ERK phosphorylation.

Experimental and Logical Workflow

The following diagram illustrates a comprehensive workflow for the discovery and characterization of K-Ras inhibitory peptides like this compound.

Figure 2: Experimental Workflow for this compound Characterization.

Conclusion

This compound serves as a proof-of-concept for the selective targeting of the oncogenic K-Ras(G12D) mutant. Its unique allosteric mechanism of inhibiting the K-Ras-GEF interaction opens new avenues for the development of therapeutics against this challenging target. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of cancer biology and drug discovery to further investigate and build upon the foundation laid by the development of this compound. Derivatives of this compound, such as KS-58, have already shown promise in vivo, highlighting the therapeutic potential of this class of K-Ras inhibitors.[2]

References

- 1. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]

- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. affiniteinstruments.com [affiniteinstruments.com]

- 5. benchchem.com [benchchem.com]

A Technical Guide to the Downstream Signaling Pathways Modulated by KRpep-2d

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanisms and cellular consequences of K-Ras(G12D) inhibition by the cyclic peptide, KRpep-2d. As a selective and potent inhibitor, this compound offers a valuable tool for investigating KRAS-driven oncogenesis and represents a promising scaffold for therapeutic development. This guide details the core signaling cascades affected by this compound, presents quantitative data on its activity, and provides comprehensive experimental protocols for its characterization.

Core Mechanism of Action

This compound is a synthetic, cell-penetrating cyclic peptide designed to selectively target the G12D mutant of the K-Ras protein, a critical oncogenic driver in numerous cancers, including pancreatic, lung, and colorectal cancers.[1][2][3] The peptide functions by binding with high affinity to K-Ras(G12D) near the Switch II region.[4][5] This interaction allosterically disrupts the protein's conformation, which in turn blocks its interaction with guanine (B1146940) nucleotide exchange factors (GEFs) and downstream effector proteins.[4][5] By preventing K-Ras(G12D) from engaging its effectors, this compound effectively attenuates the aberrant signaling that drives cancer cell proliferation and survival.[6][7]

Affected Downstream Signaling Pathways

The activation of K-Ras initiates a cascade of intracellular signaling events critical for cell growth and survival. The two primary and most well-characterized downstream pathways are the MAPK/ERK pathway and the PI3K/AKT/mTOR pathway.[7][8] this compound, by directly inhibiting the central K-Ras(G12D) node, leads to the suppression of these key oncogenic cascades.

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a cornerstone of cellular proliferation signaling. Upon activation, K-Ras(G12D) recruits and activates Raf kinases, initiating a phosphorylation cascade that results in the activation of ERK. Activated ERK then translocates to the nucleus to phosphorylate transcription factors that regulate cell cycle progression and proliferation.

This compound has been demonstrated to be a potent inhibitor of this pathway. Treatment of K-Ras(G12D)-mutant cancer cells with this compound leads to a significant suppression of ERK phosphorylation, a key biomarker of MAPK pathway activity.[1][2][9][10][11][12]

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is another critical downstream effector of Ras signaling that plays a major role in cell growth, survival, and metabolism.[13] Activated K-Ras binds to and activates the p110 catalytic subunit of PI3K, leading to the production of PIP3. This second messenger recruits and activates AKT, which in turn phosphorylates a host of substrates, including mTOR, to promote cell survival and block apoptosis.

While direct measurement of PI3K/AKT pathway component phosphorylation following this compound treatment is not as extensively documented in the initial literature as ERK phosphorylation, the inhibition of this pathway is a direct and expected consequence of upstream K-Ras(G12D) blockade.[13][14][15] Given that PI3K is a direct effector of Ras, inhibition of K-Ras(G12D) by this compound will logically lead to reduced PI3K/AKT signaling.[7]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The data highlights its potency and selectivity for the K-Ras(G12D) mutant.

Table 1: Biochemical Activity of this compound

| Parameter | Target Protein | Value | Assay Type | Reference(s) |

|---|---|---|---|---|

| IC₅₀ | K-Ras(G12D) | 1.6 nM | GDP/GTP Exchange | [1][2][9][10][12] |

| K_D_ | K-Ras(G12D) | 8.9 nM | Surface Plasmon Resonance (SPR) | [4][9] |

| Selectivity | vs. WT K-Ras | ~6-fold | Surface Plasmon Resonance (SPR) |[4][9] |

Table 2: Cellular Activity of this compound

| Cell Line | KRAS Status | Effect | Concentration | Assay Type | Reference(s) |

|---|---|---|---|---|---|

| A427 | G12D | Significant proliferation inhibition | 30 µM | Cell Viability | [2][9][12] |

| A427 | G12D | Proliferation rate of 48.3% | 30 µM | Cell Viability | [16] |

| A427 | G12D | Significant ERK phosphorylation suppression | 30 µM | Western Blot | [2][9][11][12] |

| A549 | G12C | No significant inhibitory effect | N/A | Cell Viability |[10] |

Detailed Experimental Protocols

The following protocols are generalized methods for assessing the impact of this compound on cancer cell proliferation and downstream signaling.

This assay measures the effect of this compound on the proliferation of K-Ras(G12D)-mutant cancer cells, such as the A427 lung cancer cell line.

Methodology:

-

Cell Seeding: Seed A427 cells in a 96-well plate at a density of approximately 4,000 cells per well.[9] Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the existing medium from the wells and add the medium containing the peptide. Include vehicle-only (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the cells for 3 days at 37°C in a 5% CO₂ incubator. For multi-day treatments, carefully replace the medium containing the fresh peptide solution each day.[9]

-

Viability Measurement: After the incubation period, use a commercial cell viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay.[9]

-

Add the reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of metabolically active cells.

-

Data Acquisition: Measure the luminescence using a plate reader.[9]

-

Analysis: Calculate the percent inhibition of cell proliferation relative to the untreated controls.[9]

This protocol is used to determine the phosphorylation status of ERK (p-ERK), a direct indicator of MAPK pathway activation, in response to this compound treatment.

References

- 1. iscabiochemicals.com [iscabiochemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. Crystal Structure of a Human K-Ras G12D Mutant in Complex with GDP and the Cyclic Inhibitory Peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal Structure of a Human K-Ras G12D Mutant in Complex with GDP and the Cyclic Inhibitory Peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of Ras Signaling by Blocking Ras-Effector Interactions with Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. selleckchem.com [selleckchem.com]

- 10. A PDX model combined with CD-DST assay to evaluate the antitumor properties of this compound and oxaliplatin in KRAS (G12D) mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. K-Ras(G12D)-selective inhibitory peptides generated by random peptide T7 phage display technology (Journal Article) | OSTI.GOV [osti.gov]

- 13. Functional KRAS mutations and a potential role for PI3K/AKT activation in Wilms tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Platycodin D sensitizes KRAS-mutant colorectal cancer cells to cetuximab by inhibiting the PI3K/Akt signaling pathway [frontiersin.org]

- 16. medchemexpress.com [medchemexpress.com]

KRpep-2d: A Targeted Approach to Inhibit ERK Phosphorylation in K-Ras(G12D) Driven Cancers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Ras family of small GTPases are critical regulators of cellular signaling pathways, with mutations in the K-Ras isoform being a prevalent driver of numerous human cancers. The K-Ras(G12D) mutation, in particular, leads to constitutive activation of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) cascade, promoting uncontrolled cell proliferation and survival. This has rendered the development of direct K-Ras inhibitors a long-standing challenge in oncology. KRpep-2d, a cyclic peptide, has emerged as a promising selective inhibitor of the K-Ras(G12D) mutant. This technical guide provides a comprehensive overview of this compound, with a specific focus on its mechanism of action and its inhibitory effect on the downstream phosphorylation of Extracellular signal-Regulated Kinase (ERK). We present a compilation of available quantitative data, a detailed experimental protocol for assessing ERK phosphorylation, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction